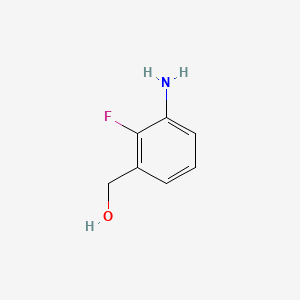

(3-Amino-2-fluorophenyl)methanol

Description

Reactions Involving the Amino Group

The amino group of (3-Amino-2-fluorophenyl)methanol is a key site for derivatization, enabling the introduction of various substituents and the construction of new molecular frameworks.

The amino group readily undergoes acylation and sulfonylation reactions. These reactions are fundamental in organic synthesis for the formation of amides and sulfonamides, respectively. While specific examples for this compound are not extensively detailed in the provided search results, the general reactivity of aromatic amines suggests that it would react with acylating agents like acyl chlorides or anhydrides, and with sulfonylating agents such as sulfonyl chlorides, typically in the presence of a base to neutralize the acid byproduct.

Alkylation and arylation reactions at the nitrogen atom of the amino group introduce alkyl or aryl substituents, further diversifying the chemical space accessible from this compound.

The Chan-Lam coupling reaction is a powerful copper-catalyzed method for the formation of carbon-nitrogen bonds. nih.gov This reaction typically involves the coupling of an amine with a boronic acid in the presence of a copper catalyst and an oxidant, often under mild conditions. nih.govbeilstein-journals.org While a specific application of Chan-Lam coupling to this compound is not explicitly detailed, the methodology is broadly applicable to the N-arylation of various amines, including those with sensitive functional groups. beilstein-journals.orgmdpi.com The reaction is known to tolerate a wide range of functional groups on both the amine and the arylboronic acid. nih.govorganic-chemistry.org

Table 1: Examples of Chan-Lam N-Arylation Reactions

| Amine Substrate | Arylating Agent | Catalyst System | Product | Reference |

| Glycosylamines | Arylboronic acids | Cu(OAc)2, pyridine (B92270) | N-Aryl glycosides | rsc.org |

| 3-Formylquinolin-2(1H)-ones | Phenylboronic acids | Copper(II) catalyst | N-Aryl-3-formyl-2-quinolones | mdpi.com |

| Methyl 2-aminothiophene-3-carboxylate | Arylboronic acids | Copper catalyst | N-Arylated methyl 2-aminothiophene-3-carboxylate | nih.gov |

This table presents examples of Chan-Lam coupling with various amine substrates to illustrate the versatility of the reaction.

The primary amino group of this compound can condense with aldehydes or ketones to form imines, also known as Schiff bases. nih.gov This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration. youtube.com The formation of the C=N double bond is a key transformation in the synthesis of many biologically active molecules and ligands for coordination chemistry. nih.govsemanticscholar.org The stability of the resulting imine can be influenced by the nature of the substituents on both the amine and the carbonyl compound. nih.gov

Table 2: General Conditions for Imine/Schiff Base Formation

| Reactants | Catalyst | Solvent | Conditions | Product |

| Primary Amine + Aldehyde/Ketone | Acid (e.g., H2SO4) | Various (e.g., n-hexane, ethanol, or solvent-free) | Stirring, Reflux, or Microwave irradiation | Imine/Schiff Base |

| 3-Amino-1,2,4-triazoles + Aromatic Aldehydes | - | - | Ultrasound | Schiff Bases |

| 1-Naphthylamine + Aromatic Aldehydes | - | Methanol (B129727) | Reflux | Imines |

This table provides a general overview of reaction conditions for the synthesis of imines and Schiff bases. nih.govyoutube.comscirp.org

The amino group of this compound can be converted to a diazonium salt through a process called diazotization. This reaction typically involves treating the amine with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid. google.com Diazonium salts are highly versatile intermediates in organic synthesis and can undergo a variety of subsequent transformations, including Sandmeyer reactions (replacement of the diazonium group with a halide or cyanide), Schiemann reactions (replacement with fluoride), and coupling reactions to form azo compounds. The "interrupted" diazotization of some amino-heterocycles has been shown to yield stable diazonium species. researchgate.net

The presence of both an amino and a hydroxyl group in this compound provides the opportunity for intramolecular cyclization reactions to form heterocyclic systems. Depending on the reaction conditions and the reagents used, various ring systems can be synthesized. For instance, reaction with appropriate bifunctional reagents could lead to the formation of fused heterocyclic structures. Three-component cyclization reactions involving amino alcohols have been reported to yield complex heterocyclic frameworks. researchgate.net The synthesis of heterocyclic compounds from amino acids often involves the initial formation of intermediates like Schiff bases or amides, which then undergo cyclization. rdd.edu.iqnih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3-amino-2-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c8-7-5(4-10)2-1-3-6(7)9/h1-3,10H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBSPQXMPAFUKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90692913 | |

| Record name | (3-Amino-2-fluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90692913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1051899-73-0 | |

| Record name | (3-Amino-2-fluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90692913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-amino-2-fluorophenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 3 Amino 2 Fluorophenyl Methanol

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inamazonaws.com For (3-Amino-2-fluorophenyl)methanol, the primary disconnections involve the carbon-nitrogen and carbon-carbon bonds attached to the aromatic ring, as well as the functional group interconversions of the amino and hydroxymethyl groups.

A logical retrosynthetic approach would involve the following key steps:

Functional Group Interconversion (FGI): The amino group can be derived from the reduction of a nitro group. This is a common and reliable transformation in organic synthesis. researchgate.net Therefore, a key precursor would be (2-fluoro-3-nitrophenyl)methanol.

C-C Bond Disconnection: The hydroxymethyl group can be introduced through the reduction of a carboxylic acid or an ester. This leads back to 2-fluoro-3-aminobenzoic acid or its corresponding ester.

Further FGI: The amino group in 2-fluoro-3-aminobenzoic acid can again be traced back to a nitro group, suggesting 2-fluoro-3-nitrobenzoic acid as a more fundamental starting material. chemicalbook.com

This analysis highlights that a plausible synthetic route could commence from a readily available nitrated and fluorinated benzene (B151609) derivative, followed by a series of reductions and functional group manipulations.

Established Synthetic Routes to this compound

Several synthetic pathways have been established for the preparation of this compound, primarily revolving around the reduction of nitro precursors and functional group interconversions.

Reductive Transformations of Nitro Precursors

A prevalent strategy for synthesizing aminophenols is the reduction of their corresponding nitro-substituted precursors. This approach is favored due to the widespread availability of nitrated aromatic compounds.

One specific method involves the reduction of a nitro-containing amide intermediate. For instance, (3-Aminophenyl)(morpholino)methanone derivatives can be prepared from a benzotrichloride (B165768) precursor through nitration, conversion to a benzoyl chloride, reaction with morpholine (B109124) to form the amide, and subsequent reduction of the nitro group. researchgate.net A similar strategy can be envisioned for the synthesis of this compound.

The synthesis would likely proceed as follows:

Nitration: Starting with a suitable fluorinated toluene (B28343) derivative, nitration would introduce the nitro group at the desired position.

Oxidation: The methyl group would then be oxidized to a carboxylic acid.

Amidation: The resulting carboxylic acid is activated (e.g., as an acid chloride) and reacted with morpholine to yield (2-fluoro-3-nitrophenyl)(morpholino)methanone.

Reduction of the Nitro Group: The nitro group of the morpholino methanone (B1245722) is reduced to an amino group, yielding (3-amino-2-fluorophenyl)(morpholino)methanone.

Reduction of the Amide: The final step involves the reduction of the amide functionality to the desired alcohol, this compound.

This multi-step process allows for the controlled introduction of the required functional groups.

Grignard Reactions and Subsequent Functional Group Interconversions

Grignard reactions offer a powerful tool for carbon-carbon bond formation. mnstate.edu In the context of synthesizing this compound, a Grignard reagent could be used to introduce the hydroxymethyl group precursor. However, the presence of the acidic amino group requires a protection strategy.

A potential synthetic sequence could be:

Protection: The amino group of a suitable aminofluorobenzene derivative would be protected (e.g., as a Boc or Cbz group) to prevent it from reacting with the Grignard reagent. arxiv.org

Halogenation: A bromine or iodine atom would be introduced at the ortho position to the protected amino group.

Grignard Reagent Formation: The corresponding Grignard reagent would be formed by reacting the halogenated compound with magnesium metal. cerritos.edu

Reaction with Formaldehyde (B43269): The Grignard reagent would then react with formaldehyde to introduce the hydroxymethyl group. scribd.comtsijournals.com

Deprotection: Finally, the protecting group on the amine would be removed to yield the target compound.

Care must be taken to ensure anhydrous conditions during the Grignard reaction, as Grignard reagents are highly reactive towards protic solvents like water. cerritos.edu

Multi-Step Conversions from Readily Available Starting Materials

The synthesis of this compound can also be achieved through a series of well-established reactions starting from simple, commercially available chemicals. A common starting material for such syntheses is 2-fluoro-3-nitrobenzoic acid. chemicalbook.com

A representative multi-step synthesis is outlined below:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Esterification | Methanol (B129727), Thionyl chloride, Reflux | Methyl 3-amino-2-fluorobenzoate chemicalbook.com |

| 2 | Reduction of Ester | Lithium aluminum hydride (LiAlH4) or Sodium borohydride (B1222165) (NaBH4) in a suitable solvent (e.g., THF) | This compound |

Alternatively, the nitro group can be reduced first, followed by the reduction of the carboxylic acid.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Reduction of Nitro Group | Fe/HCl or Catalytic Hydrogenation (e.g., H2, Pd/C) | 3-Amino-2-fluorobenzoic acid |

| 2 | Reduction of Carboxylic Acid | Lithium aluminum hydride (LiAlH4) or Borane (BH3) | This compound |

Novel and Emerging Synthetic Approaches

While the established methods are reliable, research continues to explore more efficient, greener, and novel synthetic routes. nih.govnih.gov For the synthesis of complex molecules like this compound, modern synthetic methodologies are being investigated.

One area of interest is the use of catalytic methods for direct C-H functionalization. This could potentially shorten the synthetic sequence by directly introducing the hydroxymethyl group onto a fluorinated aniline (B41778) derivative, thus avoiding multiple steps of functional group manipulation. However, achieving the desired regioselectivity remains a significant challenge.

Another emerging area is the application of flow chemistry. Continuous flow reactors can offer improved safety, efficiency, and scalability for multi-step syntheses, including nitration and reduction reactions that are often part of the synthetic sequence for this compound.

One-Pot and Cascade Reactions

One-pot and cascade reactions represent highly efficient synthetic strategies that minimize waste, reduce reaction times, and simplify purification processes by combining multiple reaction steps into a single operation. For the synthesis of complex molecules like substituted aminobenzyl alcohols, these approaches are particularly valuable.

While a specific one-pot synthesis for this compound is not extensively documented, analogous multi-component reactions for the synthesis of other amino-substituted heterocycles and aromatic compounds provide a conceptual framework. For instance, one-pot, three-component reactions have been successfully employed for the synthesis of 3-amino-5-arylpyridazine-4-carbonitriles from arylglyoxals, malononitrile, and hydrazine (B178648) hydrate. scielo.org.za This demonstrates the feasibility of constructing complex aromatic systems bearing an amino group in a single step. Similarly, one-pot two-step catalytic syntheses have been developed for 6-amino-2-pyridone-3,5-dicarbonitriles. nih.gov These reactions often involve the initial formation of an intermediate which then undergoes further transformation in the same reaction vessel. scielo.org.zanih.gov

A plausible one-pot approach for this compound could involve the in-situ generation of a reactive intermediate from a suitably substituted fluorinated benzene derivative, followed by amination and reduction of a carbonyl group. Microwave-assisted one-pot syntheses of 2-amino-3-cyanopyridine (B104079) derivatives have also been reported, highlighting the potential for rapid and solvent-free conditions. umich.edu Cascade reactions, where a series of intramolecular transformations are triggered by a single event, are also highly relevant. A microwave-assisted cascade reaction for the synthesis of N-1 substituted 3-aminoindazoles has been developed, showcasing the power of this approach in constructing complex heterocyclic systems. nih.gov

Stereoselective Synthesis of Enantiopure this compound Analogs

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods to obtain enantiomerically pure compounds is of paramount importance. For analogs of this compound, which are chiral, controlling the stereochemistry is crucial.

Stereoselective synthesis of amino alcohols can be achieved through various methods, including the use of chiral catalysts, enzymes, or chiral starting materials. While specific methods for the enantioselective synthesis of this compound are not detailed in the literature, general strategies for related compounds are well-established. For instance, the stereoselective synthesis of (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid has been achieved starting from Garner's aldehyde, a common chiral building block. elsevierpure.com This highlights the use of a chiral pool approach.

Enzymatic cascades have emerged as powerful tools for the stereoselective synthesis of amino alcohols and their derivatives. manchester.ac.uk Multi-enzyme cascades utilizing variants of galactose oxidase and imine reductase have been successfully applied to the synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives with high enantiopurity. manchester.ac.uk Similarly, a multi-enzymatic cascade system involving a transaminase and a pyruvate (B1213749) decarboxylase has been used for the chiral synthesis of 3-amino-1-phenylbutane. mdpi.com These biocatalytic approaches offer high selectivity under mild reaction conditions.

Another approach involves the use of chiral metal complexes. For example, chiral Ni(II) complexes have been used for the asymmetric synthesis of fluorinated amino acid derivatives. beilstein-journals.org A highly trans-diastereoselective synthesis of tert-butyl(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate was accomplished using a ketoreductase (KRED) catalyzed reaction, demonstrating the power of biocatalysis in achieving high stereoselectivity. nih.gov

| Starting Material | Chiral Method | Product | Reference |

| Garner's aldehyde | Chiral Pool | (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid | elsevierpure.com |

| N-Cbz-protected L-ornithinol | Enzyme Cascade | L-3-N-Cbz-aminopiperidine | manchester.ac.uk |

| 4-phenyl 2-butanone | Enzyme Cascade | (S)-3-amino-1-phenylbutane | mdpi.com |

| 2,2,4,4-tetramethylcyclobutane-1,3-dione | Ketoreductase (KRED) | trans-tert-butyl(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate | nih.gov |

Sustainable and Green Chemistry Approaches

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of this compound, adopting green chemistry approaches is crucial for developing environmentally benign and economically viable manufacturing processes.

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions, often facilitated by microwave irradiation or mechanochemistry, can lead to shorter reaction times, higher yields, and simplified work-up procedures. The synthesis of 2-amino-3-cyanopyridine derivatives has been achieved under microwave irradiation without a solvent, showcasing a greener alternative to conventional heating methods. umich.edu Similarly, a one-pot, two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles has been reported to proceed efficiently in a solvent-free or minimal solvent environment. nih.gov The application of such techniques to the synthesis of this compound could significantly improve its environmental footprint.

Catalytic hydrogenation is a cornerstone of green chemistry as it often proceeds with high atom economy, utilizing molecular hydrogen as a clean reductant. This method is highly applicable for the reduction of nitro groups to amines and carbonyl groups to alcohols, both of which are potential steps in the synthesis of this compound.

The catalytic transfer hydrogenation of nitroaromatics using methanol as a hydrogen source has been successfully demonstrated with a Ru-Fe bimetallic catalyst. ccspublishing.org.cn This approach avoids the direct handling of gaseous hydrogen. ccspublishing.org.cn The hydrogenation of CO2 to methanol is another area of intense research, with various heterogeneous catalysts being developed. mdpi.commdpi.com While not directly applicable to the final product, the principles of catalyst design and reaction optimization are highly relevant. For instance, amino acid-based ionic liquids have been shown to aid the hydrogenation of CO2 to methanol. cnr.itnih.govrsc.org

A potential route to this compound could involve the catalytic hydrogenation of a precursor such as 2-fluoro-3-nitrobenzaldehyde (B1313130) or 2-fluoro-3-nitrobenzoic acid. The choice of catalyst and reaction conditions would be critical to achieve selective reduction of both the nitro and carbonyl/carboxyl groups.

| Reaction Type | Catalyst | Substrate | Product | Reference |

| Transfer Hydrogenation | Ru-Fe/γ-Al2O3 | m-Dinitrobenzene | m-Phenylenediamine | ccspublishing.org.cn |

| CO2 Hydrogenation | Ru-MACHO-BH | CO2 | Methanol | nih.gov |

Optimization of Reaction Conditions and Yields

The efficiency and yield of a chemical synthesis are critically dependent on various reaction parameters. Optimization of these conditions is a crucial step in developing a robust and scalable process.

Influence of Solvents on Reaction Efficiency

In the context of synthesizing aromatic amines via transfer hydrogenation, a study on the catalytic activity for the hydrogenation of m-dinitrobenzene showed that methanol was the best solvent and hydrogen donor. ccspublishing.org.cn The use of a methanol/water mixture further enhanced the catalytic efficiency compared to isopropanol/water. ccspublishing.org.cn This highlights that the solvent can play a dual role as both the reaction medium and a reactant.

For the synthesis of fluorinated amino acids using chiral Ni(II) complexes, the choice of solvent can affect the stereoselectivity of the reaction. While specific solvent effects on the synthesis of this compound are not documented, it is reasonable to assume that polar aprotic solvents like THF, DMF, or acetonitrile, as well as protic solvents like methanol or ethanol, could be suitable depending on the specific reaction step (e.g., nucleophilic substitution, reduction). The optimization would involve screening a range of solvents to identify the one that provides the best balance of solubility, reaction rate, and product purity.

Catalyst Selection and Loading

The choice of catalyst is paramount in the synthesis of this compound via the reduction of 2-fluoro-3-nitrobenzyl alcohol. The ideal catalyst should exhibit high activity for nitro group reduction, high selectivity to avoid side reactions such as hydrodefluorination or reduction of the benzyl (B1604629) alcohol, and good stability for potential reuse.

Commonly employed catalysts for the reduction of aromatic nitro compounds include heterogeneous catalysts such as Palladium on carbon (Pd/C) and Raney Nickel . Pd/C is often favored for its high activity under mild conditions. However, a significant drawback of Pd/C is its potential to catalyze dehalogenation, which would be detrimental in the synthesis of this compound, leading to the formation of byproducts lacking the fluorine atom.

Raney Nickel is a robust alternative that is less prone to causing dehalogenation of aromatic halides, particularly chlorides and fluorides. It is a fine-grained, porous nickel-aluminium alloy, where the aluminium is leached out to create a high surface area nickel catalyst. This makes it a suitable candidate for the selective reduction of the nitro group in 2-fluoro-3-nitrobenzyl alcohol.

| Catalyst | Typical Loading (wt%) | Advantages | Disadvantages |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | 1 - 10 | High activity at low pressure and temperature. | Potential for hydrodefluorination. |

| Raney Nickel | 5 - 20 | Lower tendency for dehalogenation, cost-effective. | May require higher pressure and temperature, pyrophoric when dry. |

| Platinum on Carbon (Pt/C) | 1 - 5 | High activity, good for aromatic ring hydrogenation. | Can be less selective for nitro group reduction in the presence of other reducible groups. |

Note: The catalyst loading ranges are general for the reduction of substituted nitroaromatics and may need optimization for the specific synthesis of this compound.

Temperature and Pressure Effects

Temperature and pressure are key process parameters that significantly impact the rate, selectivity, and safety of the catalytic hydrogenation of 2-fluoro-3-nitrobenzyl alcohol.

Temperature: An increase in temperature generally leads to a higher reaction rate. However, excessively high temperatures can have adverse effects. For instance, it can promote side reactions such as hydrodefluorination, even with a more selective catalyst like Raney Nickel. Furthermore, higher temperatures can lead to the formation of undesired byproducts through intermolecular condensation of reaction intermediates. The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining high selectivity. For many nitro group reductions, temperatures in the range of ambient to 100°C are common.

Pressure: The hydrogen pressure is another critical factor. Higher hydrogen pressure increases the concentration of dissolved hydrogen in the reaction medium, which in turn enhances the reaction rate. For industrial applications, operating at higher pressures can reduce batch times. However, the use of high pressure necessitates specialized and more expensive equipment. The pressure range for catalytic hydrogenation of nitro compounds can vary widely, from atmospheric pressure to over 100 bar, depending on the catalyst activity and the desired reaction rate.

| Parameter | Typical Range | Effects of Increasing the Parameter | Considerations |

|---|---|---|---|

| Temperature | 25 - 100 °C | Increases reaction rate; may decrease selectivity and promote side reactions. | Must be carefully controlled to avoid byproducts and ensure safety. |

| Pressure | 1 - 100 bar | Increases reaction rate by enhancing hydrogen solubility. | Requires specialized high-pressure reactors and entails higher capital costs. |

Note: The temperature and pressure ranges are general for catalytic hydrogenation of nitroaromatics and would require specific optimization for the production of this compound.

Scalability Considerations for Industrial Production

The transition from a laboratory-scale synthesis to industrial production of this compound presents several challenges that must be addressed to ensure a safe, efficient, and cost-effective process.

Heat Management: The catalytic hydrogenation of nitro compounds is a highly exothermic reaction. On a large scale, the heat generated can be substantial and, if not managed effectively, can lead to a rapid increase in temperature and pressure, creating a risk of a runaway reaction. Therefore, industrial reactors must have efficient cooling systems. The use of continuous flow reactors, where the reaction mixture is passed through a heated or cooled tube packed with the catalyst, can offer better temperature control compared to large batch reactors.

Mass Transfer: In a three-phase system (solid catalyst, liquid substrate/solvent, and gaseous hydrogen), the rate of reaction can be limited by the rate at which hydrogen dissolves into the liquid phase and diffuses to the catalyst surface. Efficient agitation is crucial in batch reactors to maximize the gas-liquid interfacial area and facilitate mass transfer. In packed-bed flow reactors, the design of the reactor and the flow rates of the liquid and gas phases are critical for ensuring good contact between all three phases.

Catalyst Handling and Recovery: On an industrial scale, the handling of catalysts like Raney Nickel, which can be pyrophoric when dry, requires specific safety protocols. The catalyst is typically handled as a slurry in a solvent to minimize the risk of fire. After the reaction, the catalyst needs to be efficiently separated from the product solution. This is usually achieved by filtration or centrifugation. The ability to recover and reuse the catalyst is a key economic factor, as it reduces waste and lowers production costs. Catalyst deactivation over multiple cycles is a concern and needs to be evaluated during process development.

Process Safety: The use of hydrogen gas under pressure poses inherent safety risks. Industrial plants must be designed with appropriate safety features, including pressure relief systems, emergency shutdown procedures, and monitoring of hydrogen levels to prevent the formation of explosive mixtures with air. A thorough hazard and operability (HAZOP) study is essential before scaling up the process.

Derivatization and Chemical Transformations of 3 Amino 2 Fluorophenyl Methanol

Reactions Involving the Hydroxyl (Methanol) Group

The primary benzylic alcohol group is a versatile functional handle that can undergo a wide array of transformations, including esterification, etherification, oxidation, and nucleophilic substitution.

Esterification and Etherification

Esterification: The hydroxyl group of (3-Amino-2-fluorophenyl)methanol can be readily converted into an ester through reaction with carboxylic acids or their more reactive derivatives, such as acid chlorides or anhydrides. The Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a common method. Given the presence of a basic amino group, it is often advantageous to use N-protected starting material or to employ coupling agents to facilitate the reaction under milder conditions.

Etherification: Ethers can be formed via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile towards an alkyl halide. For benzyl (B1604629) alcohols, acid-catalyzed etherification is also possible, where the alcohol reacts with another alcohol in the presence of a catalyst like a zeolite. acs.org

Nucleophilic Substitution Reactions

The hydroxyl group of an alcohol is a poor leaving group (OH⁻). Therefore, direct nucleophilic substitution is not feasible. To facilitate substitution, the hydroxyl group must first be converted into a good leaving group.

There are two primary strategies for this conversion:

Acid Catalysis: In the presence of a strong acid (e.g., HBr, HCl), the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺). Water is an excellent leaving group, and it can be displaced by a nucleophile. For primary benzylic alcohols, this typically proceeds via an Sₙ2 mechanism.

Conversion to a Sulfonate Ester: The alcohol can be reacted with a sulfonyl chloride, such as tosyl chloride (TsCl) or mesyl chloride (MsCl), in the presence of a base like pyridine (B92270). This converts the hydroxyl group into a tosylate (-OTs) or mesylate (-OMs) group, both of which are excellent leaving groups for Sₙ2 reactions. This method is often preferred as it proceeds under milder, non-acidic conditions.

Once activated, the benzylic carbon is susceptible to attack by a wide range of nucleophiles.

Table 3: Potential Nucleophilic Substitution Products

| Activating Reagent | Nucleophile | Product Functional Group |

|---|---|---|

| HBr | Br⁻ | Bromomethyl |

| TsCl, then NaCN | CN⁻ | Cyanomethyl (Nitrile) |

| TsCl, then NaN₃ | N₃⁻ | Azidomethyl |

| TsCl, then NaSH | SH⁻ | Thiol (Mercaptan) |

Reactions Involving the Fluorine Atom

The presence of a fluorine atom on the aromatic ring of this compound introduces unique reactivity. The high electronegativity of fluorine can influence the acidity of adjacent protons and the susceptibility of the C-F bond to cleavage under specific catalytic conditions.

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be quenched with various electrophiles. wikipedia.org

For this compound, the primary amino group and the hydroxymethyl group can both act as potential DMGs after suitable protection (e.g., as a pivalamide or a methoxymethyl ether, respectively). The fluorine atom itself is considered a moderate DMG. uwindsor.ca The relative directing ability of the functional groups present on the ring determines the site of metalation. In substituted anilines and benzyl amines, DoM has been traditionally applied for functionalization. wikipedia.org A hierarchy of directing group ability has been established through competition experiments, with groups like amides and carbamates being particularly strong. baranlab.orguwindsor.ca

In a molecule like this compound, where multiple directing groups are present, the outcome of a DoM reaction would depend on the specific protecting groups employed and the reaction conditions. The interplay between the protected amino and hydroxymethyl groups, along with the moderate directing effect of the fluorine atom, would dictate the regioselectivity of the lithiation.

Table 1: Relative Directing Ability of Common Directing Metalation Groups (DMGs)

| Relative Strength | Directing Group Examples |

|---|---|

| Strong | -CONR₂, -SO₂NR₂, -O(CONR₂) |

| Moderate | -OCH₃, -NHR, -F, -CH₂NR₂ |

| Weak | -CH₂OR, -Cl |

This table provides a generalized hierarchy of DMG strength based on literature reports. baranlab.orguwindsor.ca

While the carbon-fluorine bond is the strongest single bond to carbon, its activation and subsequent functionalization have become an area of intense research. beilstein-journals.org This is particularly relevant for fluoroaromatic compounds, where C-F bond cleavage can provide a pathway to novel derivatives. Activation can be achieved through various means, including transition metal catalysis and protic activation. beilstein-journals.orgnih.govmdpi.com

For benzylic fluorides, activation via hydrogen bonding has been demonstrated using reagents like hexafluoroisopropanol (HFIP), which destabilizes the C-F bond and facilitates the generation of a benzylic cation for subsequent reactions. beilstein-journals.orgnih.gov In the context of aryl fluorides, palladium-catalyzed systems have been developed to activate the C-F bond for cross-coupling reactions, often requiring specific ligands and additives to promote the challenging oxidative addition step. mdpi.commdpi.commdpi.com The reactivity in such systems is highly dependent on the electronic nature of the aromatic ring and the other substituents present. The electron-donating amino group in this compound would generally make C-F bond activation more challenging compared to electron-deficient fluoroarenes.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgwikipedia.orglibretexts.orgwikipedia.org For a substrate like this compound, these reactions would typically involve converting the molecule into an aryl halide or triflate to participate in coupling. However, direct C-F activation or C-H activation can also be envisioned.

Suzuki-Miyaura Coupling: This reaction couples an organoboron species with an organic halide or triflate. nih.govunimib.itresearchgate.net An appropriately functionalized derivative of this compound (e.g., an ortho-bromo or iodo derivative) could be coupled with various boronic acids or esters to introduce new aryl, heteroaryl, or vinyl groups. nih.gov The unprotected aniline (B41778) can be challenging, but methods for the coupling of ortho-bromoanilines have been developed. nih.gov

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. organic-chemistry.orgwikipedia.org A halide derivative of this compound could react with alkenes to form substituted styrenes or other vinylated products. An interesting variant is the ortho-Heck reaction, discovered under Catellani conditions, where coupling occurs at the ortho C-H position. nih.gov

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is a powerful method for synthesizing arylalkynes. A halogenated this compound derivative would be a suitable substrate for coupling with a wide range of alkynes. nih.govresearchgate.netrsc.org

Buchwald-Hartwig Amination: This reaction is a cornerstone for C-N bond formation, coupling amines with aryl halides or triflates. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov While this compound already possesses an amino group, this methodology could be applied to a di-halogenated precursor to introduce a second, different amino group. More relevantly, the principles of Buchwald-Hartwig amination have been extended to C-O and C-S bond formation, suggesting pathways to synthesize aryl ethers and thioethers from a halogenated derivative. wikipedia.org

The success of palladium-catalyzed cross-coupling reactions with substrates like this compound or its derivatives is subject to several factors.

Substrate Reactivity: The presence of the electron-donating amino and hydroxymethyl groups can affect the oxidative addition step. Furthermore, the unprotected amine and alcohol functionalities can potentially coordinate to the palladium catalyst, sometimes inhibiting catalysis. Protection of these groups is often necessary.

Catalyst and Ligand Choice: The selection of the palladium source and, crucially, the phosphine or N-heterocyclic carbene (NHC) ligand is critical for achieving high yields and turnover numbers. nih.govnih.govyoutube.com Bulky, electron-rich ligands are often required for challenging couplings, such as those involving aryl chlorides or substrates prone to side reactions. nih.govnih.gov

Reaction Conditions: The choice of base, solvent, and temperature must be carefully optimized. Strong bases typically used in these couplings might be incompatible with the functional groups on the substrate. For instance, fluorinated anilines can be unstable under conditions of high heat and strong base, necessitating the use of milder bases like potassium phenoxide (KOPh). nih.govnih.gov

Table 2: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Aniline Derivatives

| Coupling Reaction | Aryl Halide Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 2-Bromoaniline | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 95 |

| Heck | 4-Iodoaniline | n-Butyl acrylate | Pd(OAc)₂/P(o-tol)₃ | Et₃N | Acetonitrile | 80 | 88 |

| Sonogashira | 4-Iodo-2-fluoroaniline | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | RT | 92 |

| Buchwald-Hartwig | 4-Chloro-2-fluoroaniline | Morpholine (B109124) | Pd₂(dba)₃/XPhos | K₃PO₄ | Toluene (B28343) | 100 | 90 |

This table presents illustrative data for analogous substrates to demonstrate typical reaction conditions and outcomes. The specific yields are highly dependent on the exact substrates and optimized conditions.

Rearrangement Reactions and Their Mechanistic Studies

Rearrangement reactions involve the migration of an atom or group within a molecule to yield a structural isomer. wiley-vch.de For aminobenzyl alcohols, several types of rearrangements could be envisioned, often under acidic or thermal conditions.

For instance, the Bamberger rearrangement converts N-phenylhydroxylamines to 4-aminophenols in the presence of strong acid, proceeding through a nitrenium ion intermediate. wiley-vch.de While not directly applicable to a primary amine, related acid-catalyzed rearrangements involving nucleophilic attack on the aromatic ring are known.

Another class of relevant transformations is the pinacol rearrangement, which involves the conversion of a 1,2-diol to a carbonyl compound under acidic conditions. berhamporegirlscollege.ac.in While this compound is not a diol, related carbocation-driven 1,2-shifts are a fundamental concept in organic chemistry. wiley-vch.de If the benzylic alcohol were protonated and departed as water, the resulting benzylic carbocation could potentially undergo rearrangement, although this is generally less favorable for simple benzyl systems unless driven by significant steric or electronic factors.

Mechanistic studies of such rearrangements often involve isotopic labeling, kinetic analysis, and computational chemistry to elucidate the transition states and intermediates. rsc.orgresearchgate.net For a fluorinated compound, the electronic influence of the fluorine atom would be a key parameter in any mechanistic investigation of a potential rearrangement. nih.gov

Photo-Induced Rearrangements

Photo-induced reactions of aminobenzyl alcohols and their derivatives can lead to significant molecular rearrangements and the formation of new heterocyclic systems. A notable example is the visible-light-mediated oxidative cyclization of 2-aminobenzyl alcohols, which provides a pathway to quinoline synthesis. organic-chemistry.orgacs.orgsemanticscholar.orgnih.gov This type of transformation, while not a rearrangement in the strictest sense, involves a photo-induced process that reconfigures the starting material into a new cyclic structure.

In a hypothetical application to this compound, a similar photo-induced oxidative cyclization could be envisioned. The reaction would likely proceed through the oxidation of the hydroxymethyl group to an aldehyde, followed by an intramolecular condensation with the amino group to form a dihydroquinoline intermediate, which would then aromatize to the corresponding fluorinated quinoline. The presence of the fluorine atom at the 2-position and the amino group at the 3-position would be expected to influence the electronic properties of the aromatic ring and, consequently, the reactivity and regioselectivity of the cyclization.

A general scheme for such a photo-induced transformation is presented below:

Table 1: Hypothetical Photo-Induced Cyclization of this compound

| Reactant | Reagents and Conditions | Proposed Product |

| This compound | Visible light, Photocatalyst, Oxidant | 8-Fluoroquinolin-8-amine |

Detailed research findings on analogous systems demonstrate the feasibility of such reactions. For instance, the use of organic photocatalysts under visible light irradiation provides a mild and efficient method for the synthesis of quinolines from 2-aminobenzyl alcohols. organic-chemistry.orgacs.orgsemanticscholar.orgnih.gov These reactions are often carried out at room temperature and avoid the need for harsh reagents. The specific reaction conditions, including the choice of photocatalyst, solvent, and oxidant, would need to be optimized for the successful transformation of this compound.

Ring-Degenerate Rearrangements

Ring-degenerate rearrangements are a class of reactions where the atoms of a heterocyclic ring and a side chain interchange, resulting in a product that is isomeric to the starting material but with a different arrangement of atoms. A classic example of such a process is the Boulton-Katritzky rearrangement. organic-chemistry.orgepa.govrsc.org This rearrangement typically involves a five-membered heterocyclic ring with a substituted side chain.

While there is no direct evidence in the searched literature of this compound undergoing a Boulton-Katritzky rearrangement, one could speculate on a multi-step synthetic sequence where a derivative of this compound could participate in such a transformation. For instance, the amino and hydroxymethyl groups could be elaborated into a suitable heterocyclic system, such as an oxadiazole, which is known to undergo this type of rearrangement.

The Boulton-Katritzky rearrangement is an equilibrium process, and the position of the equilibrium is influenced by the nature of the substituents on the ring and the side chain. The electronic and steric effects of the fluorine atom and the amino group in a derivative of this compound would play a crucial role in directing the course of a hypothetical rearrangement.

Table 2: Key Features of Ring-Degenerate Rearrangements

| Rearrangement Type | General Substrate | Key Characteristic |

| Boulton-Katritzky | 3-Acylamino-1,2,4-oxadiazoles | Interchange of ring and side-chain atoms |

| Dimroth Rearrangement | 1-Substituted-4-imino-1,2,3-triazoles | Migration of a substituent between two ring nitrogens |

Research on the Boulton-Katritzky rearrangement has shown its utility in the synthesis of various heterocyclic compounds. organic-chemistry.orgrsc.org The reaction is typically thermally or base-catalyzed. Kinetic studies have provided insights into the mechanism and the influence of substituents on the rearrangement process. epa.gov Although a direct application to this compound remains to be explored, the principles of ring-degenerate rearrangements suggest a potential avenue for the synthesis of novel fluorinated heterocyclic compounds from this starting material.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the elucidation of molecular structure in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Detailed ¹H, ¹³C, and ¹⁹F NMR Analysis

The analysis of (3-Amino-2-fluorophenyl)methanol by ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive picture of its molecular framework. While experimental data is not publicly available, a hypothetical analysis based on established principles of NMR spectroscopy can be presented for illustrative purposes.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, the alcohol proton, and the amine protons. The aromatic region would likely display complex splitting patterns due to spin-spin coupling between the protons and with the fluorine atom.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The carbon attached to the fluorine atom would exhibit a large one-bond C-F coupling constant, a characteristic feature in ¹³C NMR of organofluorine compounds.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is a powerful tool for characterizing fluorinated organic molecules. For this compound, a single resonance is expected, and its chemical shift would be indicative of the electronic environment around the fluorine atom on the aromatic ring.

Hypothetical NMR Data for this compound:

| Nucleus | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| ¹H | ~6.8-7.2 | m | Ar-H | |

| ¹H | ~4.6 | s | -CH₂OH | |

| ¹H | ~4.5 | br s | -NH₂ | |

| ¹H | ~5.0 | t | -OH | |

| ¹³C | ~150-160 (d) | d | ¹JCF ≈ 240 | C-F |

| ¹³C | ~110-140 | m | Ar-C | |

| ¹³C | ~60 | s | -CH₂OH | |

| ¹⁹F | ~ -120 | m | Ar-F |

Note: This table presents hypothetical data for illustrative purposes. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms, which is crucial for the complete structural assignment of complex molecules.

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between protons that are coupled to each other, helping to trace out the spin systems within the molecule, particularly among the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons with the directly attached carbon atoms. This would definitively assign the proton and carbon signals for the benzylic methylene group and the aromatic CH groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. It can be used to confirm the substitution pattern on the aromatic ring by observing through-space interactions between the amino, fluoro, and hydroxymethyl groups with adjacent aromatic protons.

Solid-State NMR for Polymorphic Studies

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid phase. While no specific solid-state NMR studies for this compound have been reported, this technique would be invaluable for investigating potential polymorphism. Different crystalline forms, or polymorphs, of a compound can exhibit distinct physical properties, and ssNMR, particularly ¹³C and ¹⁹F ssNMR, can detect subtle differences in the local chemical environments of the atoms in each polymorphic form.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₇H₈FNO), the predicted monoisotopic mass is 141.05899 Da. sigmaaldrich.com HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, confirming the molecular formula.

Predicted Mass Spectrometry Data for this compound: sigmaaldrich.com

| Adduct | Predicted m/z |

| [M+H]⁺ | 142.06627 |

| [M+Na]⁺ | 164.04821 |

| [M-H]⁻ | 140.05171 |

| [M+NH₄]⁺ | 159.09281 |

| [M+K]⁺ | 180.02215 |

| [M+H-H₂O]⁺ | 124.05625 |

Fragmentation Pathways and Mechanistic Interpretations

Electron ionization (EI) or collision-induced dissociation (CID) in mass spectrometry causes the molecular ion to break apart into smaller fragment ions. The pattern of these fragments provides a "fingerprint" that can be used to identify the molecule and elucidate its structure.

For this compound, common fragmentation pathways would likely involve:

Loss of a hydrogen atom: [M-H]⁺

Loss of water: [M-H₂O]⁺, a common fragmentation for alcohols.

Loss of the hydroxymethyl group: [M-CH₂OH]⁺

Cleavage of the C-C bond alpha to the oxygen atom.

Fragmentation of the aromatic ring, potentially involving the loss of HCN from the amino group or HF.

The interpretation of these fragmentation patterns allows for a detailed mechanistic understanding of the ion's behavior in the gas phase and provides further confirmation of the compound's structure.

LC-MS/MS for Reaction Monitoring and Impurity Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique for the separation, detection, and quantification of chemical compounds in a mixture. nih.gov In the context of this compound, LC-MS/MS plays a critical role in monitoring the progress of its synthesis and identifying potential impurities.

During the synthesis of this compound, reaction mixtures can be complex. LC-MS/MS allows for the effective separation of the target compound from starting materials, intermediates, and by-products. The high sensitivity and selectivity of MS/MS detection, often performed on a triple quadrupole mass spectrometer, enable the identification of even trace-level impurities. researchgate.net This is crucial for ensuring the quality and purity of the final product. For instance, related compounds such as (3-Fluorophenyl)methanol can be identified as potential impurities. acanthusresearch.com

The process often involves derivatization of the amino group to enhance chromatographic separation and detection sensitivity. ut.eenih.gov By monitoring the formation of the desired product and the depletion of reactants over time, reaction conditions can be optimized to maximize yield and minimize impurity formation. Furthermore, the fragmentation patterns observed in the MS/MS spectra provide valuable structural information for the unambiguous identification of impurities.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 142.06627 | 124.9 |

| [M+Na]⁺ | 164.04821 | 133.8 |

| [M-H]⁻ | 140.05171 | 126.1 |

| [M+NH₄]⁺ | 159.09281 | 145.7 |

| [M+K]⁺ | 180.02215 | 131.1 |

| [M+H-H₂O]⁺ | 124.05625 | 119.0 |

| [M+HCOO]⁻ | 186.05719 | 148.2 |

| [M+CH₃COO]⁻ | 200.07284 | 173.8 |

| [M+Na-2H]⁻ | 162.03366 | 130.9 |

| [M]⁺ | 141.05844 | 121.5 |

| [M]⁻ | 141.05954 | 121.5 |

m/z: mass to charge ratio of the adduct. Predicted Collision Cross Section (CCS) values (Ų) per adduct were calculated using CCSbase. uni.lu

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a non-destructive means to probe the functional groups and molecular structure of this compound.

The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its constituent functional groups. msu.edu The presence of the hydroxyl (-OH) group is typically indicated by a broad, strong absorption band in the region of 3200-3500 cm⁻¹. The amino (-NH₂) group exhibits characteristic N-H stretching vibrations in the same region, often appearing as two distinct peaks for the symmetric and asymmetric stretches. The C-O stretching vibration of the primary alcohol is expected in the 1050-1260 cm⁻¹ range. vscht.cz Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-F stretching vibration will produce a strong band in the fingerprint region, typically between 1000 and 1400 cm⁻¹. The complex pattern of bands in the fingerprint region (below 1500 cm⁻¹) is unique to the molecule and can be used for identification by comparison with a known standard. vscht.cz

Raman spectroscopy provides complementary information. Aromatic ring vibrations are often strong in the Raman spectrum, aiding in the characterization of the phenyl ring. The spectral region between 500 and 1200 cm⁻¹ is particularly characteristic for aromatic amino acids. nih.gov

Table 2: Characteristic Infrared Absorption Frequencies for Functional Groups in this compound vscht.cz

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

| O-H (alcohol) | Stretching | 3500-3200 (broad) |

| N-H (amine) | Stretching | 3500-3300 (one or two bands) |

| C-H (aromatic) | Stretching | 3100-3000 |

| C-O (primary alcohol) | Stretching | 1260-1050 |

| C=C (aromatic) | Stretching | 1680-1640 |

| C-F | Stretching | 1400-1000 |

The presence of both -OH and -NH₂ groups in this compound makes it a prime candidate for significant intermolecular hydrogen bonding. unizin.org The broadness of the O-H stretching band in the IR spectrum is a direct consequence of this hydrogen bonding. vscht.cz In the solid state, these molecules can form extensive networks of hydrogen bonds, influencing their physical properties such as melting point and solubility. Studies on similar aminoalcohol molecules have shown that they can form stable cyclic dimers through intermolecular O-H···N hydrogen bonds. nih.gov The temperature dependence of the IR spectra can be used to study the strength and nature of these hydrogen bonds, as a temperature rise typically weakens these interactions. nih.gov

X-ray Crystallography

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and the three-dimensional arrangement of atoms within the crystal lattice.

For this compound, obtaining a suitable single crystal allows for its absolute structure to be determined using single-crystal X-ray diffraction. aalto.fi This technique provides unambiguous confirmation of the connectivity of the atoms and the stereochemistry of the molecule. The resulting crystal structure reveals the precise spatial arrangement of the amino, fluoro, and methanol (B129727) substituents on the phenyl ring. This information is invaluable for understanding the molecule's reactivity and its interactions with other molecules.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

No published studies were found that detail the use of DFT to determine the optimized molecular geometry, bond lengths, bond angles, or electronic properties of (3-Amino-2-fluorophenyl)methanol.

There is no available research that employs high-level ab initio methods to provide benchmark calculations for the energetic and structural properties of this compound.

A frontier molecular orbital analysis, which would provide insights into the reactivity and electronic transitions of this compound by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported.

Spectroscopic Property Predictions

Specific computational predictions for the ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR chemical shifts of this compound are not available in the surveyed literature.

No theoretical calculations of the infrared (IR) and Raman vibrational frequencies, which would help in the interpretation of its experimental spectra, have been published for this molecule.

Reaction Mechanism Elucidation

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. This involves identifying transition states, calculating energy barriers, and understanding the influence of the reaction environment.

Transition State Identification and Energy Barrier Calculations

For this compound, potential reactions include the oxidation of the alcohol, electrophilic substitution on the aromatic ring directed by the amino group, or N-alkylation. Using DFT, the mechanism of such a reaction can be explored by locating the geometry of the transition state (TS) structure—the first-order saddle point on the potential energy surface connecting reactants and products. youtube.com

Methods for locating a TS geometry often start with an initial guess and use algorithms like the Berny optimization to converge on the saddle point. youtube.com Once the TS is found, a frequency calculation is performed to confirm that it is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. The electronic energy difference between the transition state and the reactants defines the activation energy barrier (ΔE‡), which is the primary determinant of the reaction rate.

For example, computational studies on the oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025) using palladium-zinc catalysts have employed DFT to model the adsorption of reactants and products and to understand how different metal sites stabilize intermediates and transition states, thereby influencing selectivity. nih.govresearchgate.net A similar approach for this compound would provide quantitative insights into its reactivity in various chemical transformations.

Solvent Effects on Reaction Pathways

The solvent environment can dramatically alter reaction rates and mechanisms. rsc.org Computational models account for solvent effects using two main approaches: implicit and explicit models. Implicit (or continuum) models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, which is computationally efficient. Explicit models involve including a number of individual solvent molecules in the calculation, offering a more detailed picture of specific solute-solvent interactions like hydrogen bonding, but at a much higher computational cost. researchgate.net

Studies on the reactivity of substituted anilines have shown that solvent properties significantly influence reaction kinetics. nih.gov For instance, in nucleophilic aromatic substitution reactions, polar aprotic solvents can stabilize charged intermediates more effectively than protic solvents, where hydrogen bonding to the aniline's nitrogen can reduce its nucleophilicity. nih.gov For a reaction involving this compound, the choice of solvent could influence the relative stability of the ground state versus the transition state, thereby modulating the energy barrier. A computational study would likely compare reaction profiles in solvents of different polarity (e.g., hexane, acetonitrile, water) to predict these effects. academie-sciences.fr

Catalytic Cycle Analysis

Many important reactions are catalytic, and understanding the full catalytic cycle is crucial for catalyst design and optimization. Computational chemistry allows for the step-by-step investigation of a proposed catalytic cycle, calculating the free energy of all intermediates and transition states.

For this compound, this could involve modeling its participation in reactions like copper-catalyzed oxidation or lanthanide-catalyzed N-methylation. acs.orgnih.gov A complete catalytic cycle analysis would involve:

Reactant/Ligand Binding: Calculating the energy change upon coordination of the substrate to the metal center.

Key Steps: Modeling key mechanistic steps such as oxidative addition, migratory insertion, or reductive elimination. For each step, the transition state would be located and the energy barrier calculated.

Product Release: Determining the energy required to release the product and regenerate the active catalyst.

DFT studies on the N-methylation of aniline (B41778) derivatives, for example, have elucidated the role of non-covalent interactions in the transition state, clarifying how the catalyst facilitates CO₂ reduction and subsequent methylation steps. acs.org A similar in-silico investigation for this compound would provide a molecular-level understanding of its behavior in catalytic systems.

Molecular Dynamics Simulations

While quantum mechanics is ideal for studying static electronic properties and reactions, molecular dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of molecules over time. acs.org

Conformational Analysis and Flexibility

This compound has conformational flexibility primarily around the C-C bond connecting the hydroxymethyl group to the aromatic ring. Furthermore, the potential for intramolecular hydrogen bonding between the amino (-NH₂), fluoro (-F), and hydroxyl (-OH) groups can significantly influence its conformational preferences. ucla.edu

MD simulations, which use classical force fields to model atomic interactions, can explore the conformational landscape of the molecule. biorxiv.org A typical simulation would involve:

Parameterization: Selecting or developing a force field (e.g., AMBER, CHARMM) that accurately describes the intramolecular and intermolecular forces. Specific parameters may be needed for the fluorinated aromatic ring. nih.gov

Simulation: Placing the molecule in a simulated solvent box and running the simulation for a duration of nanoseconds to microseconds.

Analysis: Analyzing the resulting trajectory to identify the most populated conformations, the dihedral angle distributions for key bonds, and the dynamics of intramolecular hydrogen bonds. nih.gov

Table 2: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Atoms Involved | Description | Expected Behavior |

| τ₁ | C(2)-C(3)-C(ar)-C(α) | Defines the orientation of the hydroxymethyl group relative to the amino group. | Rotation will be explored to find low-energy conformers. |

| τ₂ | C(3)-C(ar)-C(α)-O | Defines the rotation of the hydroxyl group. | Influenced by potential intramolecular hydrogen bonding. |

This table outlines the key dihedral angles that would be analyzed in a molecular dynamics simulation to understand the molecule's flexibility. C(ar) and C(α) refer to the aromatic carbon and the methylene (B1212753) carbon, respectively.

Intermolecular Interactions in Solution and Solid State

The intermolecular forces involving this compound are crucial in determining its physical properties, such as solubility and crystal packing. The presence of an amino group (-NH2), a hydroxyl group (-OH), and a fluorine atom on the phenyl ring gives rise to a variety of possible non-covalent interactions.

In both solution and the solid state, hydrogen bonding is expected to be a dominant intermolecular force. The amino and hydroxyl groups can act as hydrogen bond donors, while the nitrogen and oxygen atoms, as well as the fluorine atom, can act as hydrogen bond acceptors. Theoretical studies on similar fluorinated benzyl alcohols have shown that ortho-fluorination, as seen in this compound, can increase the hydrogen-bond acidity of the hydroxyl group. imist.manih.gov This is attributed to the electron-withdrawing nature of the fluorine atom, which polarizes the O-H bond.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

QSAR and cheminformatics are powerful tools for establishing relationships between the chemical structure of a compound and its biological activity. These methods are instrumental in the rational design and optimization of new drug candidates.

Descriptors Calculation and Model Development

The development of a QSAR model begins with the calculation of a wide range of molecular descriptors for a series of compounds with known biological activities. For this compound and its derivatives, these descriptors would capture various aspects of their molecular structure, including:

Topological descriptors: These describe the connectivity of atoms in the molecule, such as molecular weight, number of atoms, and branching indices.

Electronic descriptors: These quantify the electronic properties, such as partial charges on atoms, dipole moment, and frontier molecular orbital energies (HOMO and LUMO). The presence of the electron-withdrawing fluorine atom and electron-donating amino group significantly influences these descriptors.

Hydrophobic descriptors: The logarithm of the partition coefficient (logP) is a key descriptor for hydrophobicity, which influences how a molecule partitions between aqueous and lipid environments.

Steric descriptors: These describe the three-dimensional shape and size of the molecule, such as molecular volume and surface area.

Once a set of relevant descriptors is calculated for a training set of molecules, statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates these descriptors with the observed biological activity. While no specific QSAR models for this compound have been published, studies on related classes of compounds, such as aminothiazole derivatives and aminophenyl benzamides, have successfully employed these techniques to develop predictive models for activities like kinase inhibition. nih.govnih.gov These studies highlight the importance of descriptors related to electrostatic, hydrophobic, and hydrogen bonding properties in determining the biological activity of such compounds.

Virtual Screening and Lead Optimization (for biologically active derivatives)

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target, such as a protein or enzyme. For derivatives of this compound that may exhibit biological activity, virtual screening can be a powerful tool for lead discovery and optimization.

The process typically involves creating a three-dimensional model of the target's binding site and then computationally "docking" each molecule from a virtual library into this site. A scoring function is used to estimate the binding affinity of each molecule.

While there are no specific reports of virtual screening campaigns centered on this compound, its structural features suggest its potential as a scaffold for designing inhibitors for various targets. For instance, the aminophenylmethanol core is present in various biologically active molecules. Virtual screening studies on related scaffolds, such as those targeting protein kinases, have demonstrated the utility of this approach. nih.gov

In a hypothetical virtual screening and lead optimization workflow for derivatives of this compound, the following steps would be taken:

Target Identification: A specific biological target relevant to a disease of interest would be chosen.

Library Generation: A virtual library of derivatives of this compound would be created by computationally modifying its structure with various functional groups.

Docking and Scoring: The virtual library would be docked into the active site of the target protein, and the binding poses and affinities would be predicted.

Hit Selection: Compounds with the most favorable predicted binding energies and interaction patterns would be selected as "hits."

Lead Optimization: The selected hits would then be further optimized by making small chemical modifications to improve their potency, selectivity, and pharmacokinetic properties. This iterative process of design, computational evaluation, and eventually synthesis and biological testing is a cornerstone of modern drug discovery.

Applications in Medicinal Chemistry and Pharmaceutical Sciences

Development of Novel Therapeutic Agents

Beyond serving as an intermediate, derivatives of (3-Amino-2-fluorophenyl)methanol are investigated for their own therapeutic potential. This involves modifying the core structure to enhance biological activity and selectivity.

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing a lead compound into a drug candidate. By systematically modifying the structure of a molecule and assessing the impact on its biological activity, researchers can identify the key features required for potency and selectivity. For derivatives of this compound, this would involve altering the substituents on the phenyl ring or modifying the amino and methanol (B129727) groups to understand how these changes affect the interaction with a biological target. However, specific and detailed SAR studies originating from this compound are not widely available in the public domain literature.

The design and synthesis of bioactive analogs aim to create new molecules with improved therapeutic properties. The work on antiviral compounds for Cytomegalovirus (CMV) is a prime example of this, where substituted 3-fluorophenyl methanol compounds were synthesized and identified as having potent antiviral effects. google.com The process involves the rational design of new structures based on the this compound template, followed by chemical synthesis and biological evaluation to identify promising new drug candidates. google.com

Prodrug Design and Delivery Systems

Prodrug design is a well-established strategy to overcome undesirable physicochemical or pharmacokinetic properties of a drug molecule, such as poor solubility, chemical instability, or inadequate membrane permeability. nih.gov The amino and hydroxyl functional groups of this compound are ideal handles for the attachment of promoieties to create prodrugs.

For instance, the amino group can be temporarily masked by forming an amide or a carbamate (B1207046) linkage, which can be designed to be cleaved in vivo by specific enzymes to release the active parent drug. nih.gov Similarly, the hydroxyl group can be esterified to improve lipophilicity and enhance oral absorption. The choice of the promoiety can be tailored to target specific enzymes or transporters, potentially leading to site-specific drug delivery. This approach could be particularly useful for improving the bioavailability and therapeutic index of drugs derived from this compound.

Pharmacokinetic and Pharmacodynamic Considerations (for derivatives)

The pharmacokinetic and pharmacodynamic properties of derivatives of this compound are significantly influenced by the nature and position of the chemical modifications. The introduction of fluorine is known to have a profound effect on a drug's metabolic stability. nih.gov The strong carbon-fluorine bond is resistant to metabolic cleavage, which can lead to a longer half-life and improved bioavailability.

Furthermore, the lipophilicity of the molecule, a key determinant of its absorption, distribution, metabolism, and excretion (ADME) profile, can be fine-tuned by derivatization of the amino and hydroxyl groups. For example, converting these polar groups into less polar ethers, esters, or amides can increase the molecule's ability to cross biological membranes, including the blood-brain barrier. The pharmacodynamic properties, such as receptor binding affinity and efficacy, are also critically dependent on the three-dimensional structure of the derivatives and their interactions with the biological target. Therefore, a systematic structure-activity relationship (SAR) and structure-property relationship (SPR) analysis would be essential in the optimization of drug candidates derived from this compound.

Applications in Materials Science and Other Fields

Polymer Chemistry and Material Synthesis

The bifunctional nature of (3-Amino-2-fluorophenyl)methanol, possessing both an amino and a hydroxyl group, makes it a prime candidate for participation in various polymerization reactions. These groups can react with a variety of monomers to form a wide range of polymers.

This compound can be incorporated into polymer chains through step-growth polymerization. The amino group can react with carboxylic acids, acyl chlorides, or isocyanates to form polyamides, polyimides, or polyureas, respectively. Simultaneously, the hydroxyl group can react with carboxylic acids or isocyanates to form polyesters or polyurethanes. This dual reactivity allows for the synthesis of complex polymer architectures, including hyperbranched polymers and cross-linked networks.

The fluorine substituent on the aromatic ring is expected to enhance the thermal stability and chemical resistance of the resulting polymers. Fluorinated polymers are known for their low surface energy, high hydrophobicity, and excellent resistance to oxidation and chemical attack.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymer Class | Co-monomer Type | Resulting Linkage |

| Polyamide | Dicarboxylic acid / Diacyl chloride | Amide |

| Polyester | Dicarboxylic acid / Diacyl chloride | Ester |

| Polyurethane | Diisocyanate | Urethane |

| Polyurea | Diisocyanate | Urea |

The incorporation of this compound into polymers offers a pathway to advanced materials with properties that can be finely tuned. The ability to control the degree of incorporation and the specific polymer architecture allows for the precise tailoring of material characteristics. For instance, varying the ratio of this compound to other monomers can modulate the fluorine content, thereby adjusting the material's hydrophobicity and thermal stability.

Furthermore, the amino and hydroxyl groups can be chemically modified either before or after polymerization to introduce additional functionalities. This could lead to the development of "smart" materials that respond to external stimuli such as pH, temperature, or light. For example, the amino group could be functionalized with a photo-responsive moiety, leading to light-sensitive materials.

Supramolecular Chemistry

Supramolecular chemistry focuses on the non-covalent interactions between molecules. The functional groups present in this compound make it an interesting candidate for the design of self-assembling systems and for use in host-guest chemistry.

The amino and hydroxyl groups of this compound are capable of forming strong hydrogen bonds. These directional interactions, in concert with π-π stacking interactions between the aromatic rings, can drive the self-assembly of the molecules into well-defined supramolecular structures such as sheets, fibers, or more complex architectures. The presence of the fluorine atom can influence the packing of the molecules in the solid state and modify the electronic nature of the aromatic ring, which in turn affects the π-π stacking interactions. Research on analogous molecules has shown that such self-assembled structures can have applications in areas like gel formation and as templates for the synthesis of nanomaterials.

Analytical Chemistry Applications